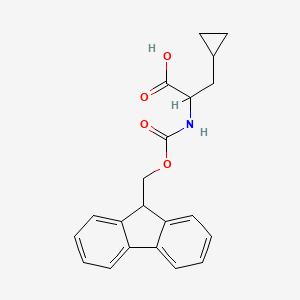

N-Fmoc-cyclopropyl alanine

Vue d'ensemble

Description

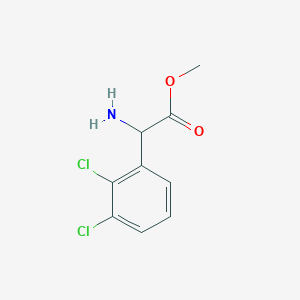

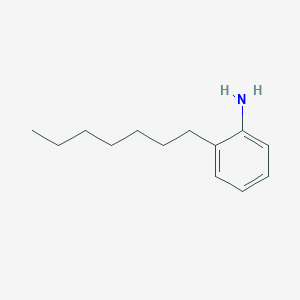

Molecular Structure Analysis

N-Fmoc-cyclopropyl alanine has a molecular formula of C21H21NO4. It is an analogue of alanine, in which a cyclopropyl group is attached to the alpha-carbon of the amino acid.Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring the progress of reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 351.4 g/mol. It is a white to slightly off-white powder that is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but insoluble in water. It exhibits a high degree of stability, both under acidic and basic conditions, and is resistant to hydrolysis.Applications De Recherche Scientifique

Peptide Synthesis and Protection

N-Fmoc-cyclopropyl alanine is utilized in peptide synthesis for amide bond protection and to mitigate aggregation effects. For instance, the N-dicyclopropylmethyl (Dcpm) residue, which can be derived from reactions involving amino acid esters, demonstrates its utility in enhancing peptide synthesis efficiency. This method proves particularly effective in sequences prone to aggregation or where sensitive units like the Asp-Gly are involved, showcasing the relevance of N-Fmoc derivatives in complex peptide assembly processes (Carpino et al., 2009).

Glycoconjugate Construction

The synthesis of orthogonally protected building blocks, such as N-Alloc-N'-Boc-N''-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, highlights another application in the creation of glycoconjugates on solid supports. This approach facilitates the assembly of triantennary peptide glycoclusters, underscoring the chemical's role in the development of mimetics for natural carbohydrate ligands, which are pivotal in glycobiological studies (Katajisto et al., 2002).

Solvatochromic Properties and Dipole Moments

The chemical's derivative, Fmoc-l-alaninol, has been studied for its solvatochromic properties and dipole moments, providing insights into solvent-solute interactions. This research offers a deeper understanding of the electronic and structural dynamics of Fmoc-protected amino acids in different environments, showcasing their potential in material science and nanotechnology applications (Lalithamba et al., 2014).

Solid-Supported Scaffolds for Glycoclusters

This compound and related compounds serve as solid-supported scaffolds for the synthesis of diverse glycoclusters. These scaffolds enable the selective derivatization and attachment of sugar units, illustrating the compound's utility in the design of multivalent ligands for biological recognition and therapeutic applications (Virta et al., 2006).

Self-Assembly and Hydrogel Formation

The attachment of bulky aromatic units like Fmoc to dipeptides, such as L-carnosine, influences their self-assembly into amyloid fibrils and hydrogel formation. These studies illuminate the role of Fmoc-modified amino acids in fabricating nanostructures and biomaterials with potential applications in biomedicine and tissue engineering (Castelletto et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

N-Fmoc-cyclopropyl alanine, also known as 3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid, is a derivative of alanine, one of the simplest amino acids . It is used as a building block in peptide synthesis . The primary targets of this compound are the amino groups in peptides and proteins that are undergoing synthesis .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids in peptide synthesis, preventing unwanted side reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a building block in the preparation of triazolopeptides and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis . Furthermore, it can transform Mannich-adducts into α-halogenated amides without undergoing aziridination .

Pharmacokinetics

The compound is stable when stored at temperatures between 2-8°c .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, it allows for the selective addition of amino acids, leading to the formation of the intended peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. The compound is stable under normal laboratory conditions and is typically used in solution with other organic solvents . The removal of the Fmoc group is typically achieved with a solution of piperidine

Analyse Biochimique

Biochemical Properties

N-Fmoc-cyclopropyl alanine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine, one of the simplest amino acids, confers a high degree of flexibility when incorporated into a polypeptide chain

Cellular Effects

Fmoc-dipeptides, a class of short aromatic peptides featuring eminent supramolecular self-assembly, have been shown to exhibit cell type-dependent biological activity

Molecular Mechanism

The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

This compound is involved in the synthetic β-alanine pathway . This pathway consists of two steps, the first one converting β-alanine into malonyl semialdehyde (MSA) by either a β-alanine-pyruvate aminotransferase (BAPAT) or a γ-aminobutyrate transaminase (GABT), and the second one consisting in a reduction of MSA to 3-HP consuming either NADH or NADPH .

Propriétés

IUPAC Name |

3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUEWQZLABTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

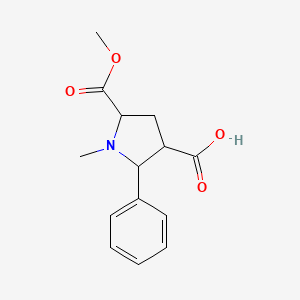

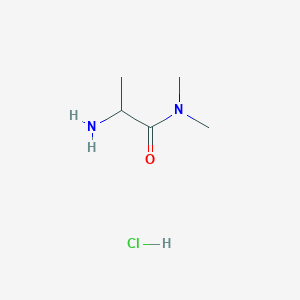

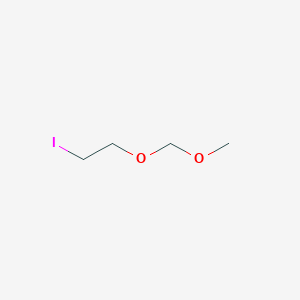

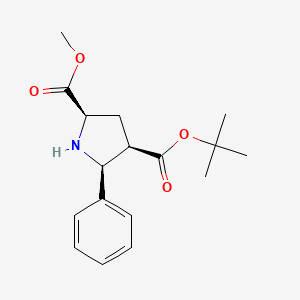

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3091742.png)